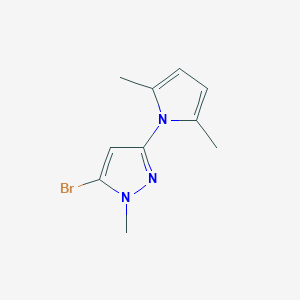

5-bromo-3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole

Overview

Description

5-Bromo-3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole (5-Br-3-DMPP) is a heterocyclic compound that is part of the pyrazole family. It is a white crystalline solid that is soluble in methanol, ethanol, and acetone. 5-Br-3-DMPP has a variety of applications in scientific research and is a valuable tool for laboratory experiments.

Scientific Research Applications

Medicinal Chemistry: Antitumor Activity

This compound has been explored for its potential in antitumor activity . Derivatives containing the 5-bromo-3-(2,5-dimethyl-1H-pyrrol-1-yl) moiety have been synthesized and evaluated for their efficacy against cancer cell lines. These studies aim to develop new therapeutic agents that could offer better potency and selectivity towards tumor cells .

Organic Synthesis: Building Blocks

In organic synthesis, such compounds serve as valuable building blocks . They can be used to construct more complex molecules, particularly in the development of new drugs. Their unique structure allows for the introduction of additional functional groups, which can lead to the discovery of novel pharmacophores .

Material Science: Organic Semiconductors

The pyrazole and pyrrole moieties in this compound suggest potential applications in material science , especially in the creation of organic semiconductors. These materials are crucial for developing organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Analytical Chemistry: Chromatography Standards

Compounds like 5-bromo-3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole can be used as standards in chromatography . They help in the calibration of equipment and ensure the accuracy of analytical methods in detecting similar structures in complex mixtures .

Biochemistry: Enzyme Inhibition

The structural features of this compound indicate its potential as an enzyme inhibitor . It could be designed to interact with specific enzymes involved in disease pathways, providing a targeted approach to treat various conditions .

Pharmacology: Receptor Binding Studies

The compound’s structure is conducive for receptor binding studies in pharmacology. It can be used to understand the interaction between drugs and receptors, which is essential for drug design and development .

Chemical Biology: Probe Development

In chemical biology, such compounds are used to develop probes that can bind to specific biological targets. These probes can be used to study biological processes and identify new targets for drug development .

Agricultural Chemistry: Pesticide Formulation

Lastly, the compound’s properties may be utilized in agricultural chemistry for the formulation of pesticides. Its structure could be modified to create compounds that are effective against pests while being safe for crops .

properties

IUPAC Name |

5-bromo-3-(2,5-dimethylpyrrol-1-yl)-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN3/c1-7-4-5-8(2)14(7)10-6-9(11)13(3)12-10/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNNTXRDKXGNTGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=NN(C(=C2)Br)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10531916 | |

| Record name | 5-Bromo-3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10531916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89088-51-7 | |

| Record name | 5-Bromo-3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10531916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,2-dimethoxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide](/img/structure/B1611199.png)

![Pyrrolo[1,2-a]pyrimidine-6-carbaldehyde](/img/structure/B1611208.png)